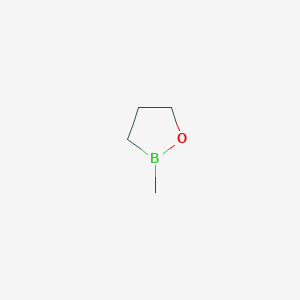

2-Methyl-1,2-oxaborolane

Description

Properties

CAS No. |

920034-00-0 |

|---|---|

Molecular Formula |

C4H9BO |

Molecular Weight |

83.93 g/mol |

IUPAC Name |

2-methyloxaborolane |

InChI |

InChI=1S/C4H9BO/c1-5-3-2-4-6-5/h2-4H2,1H3 |

InChI Key |

AZRSORNPJYUNPU-UHFFFAOYSA-N |

Canonical SMILES |

B1(CCCO1)C |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Methyl-1,2-oxaborolane

Introduction: The Rising Prominence of Oxaborolanes in Modern Chemistry

The field of medicinal and materials science is in constant pursuit of novel molecular frameworks that offer unique chemical properties and biological activities. Among the various classes of heterocyclic compounds, boron-containing heterocycles, and specifically oxaboroles, have emerged as a highly versatile and valuable scaffold.[1] Their significance is largely attributed to the unique Lewis acidic nature of the boron atom, which allows for reversible covalent interactions with biological targets.[2] This property has been masterfully exploited in the development of FDA-approved therapeutics such as the antifungal tavaborole and the anti-inflammatory crisaborole, catapulting oxaboroles into the spotlight of modern drug discovery.[2]

At the core of these complex molecules lies the fundamental 1,2-oxaborolane ring system. Understanding the synthesis and characterization of its simplest methylated derivative, 2-Methyl-1,2-oxaborolane, is crucial for researchers aiming to explore this rich chemical space. This guide provides an in-depth, technically-grounded overview of a robust synthetic protocol, comprehensive characterization methodologies, and the scientific rationale behind the experimental choices, tailored for researchers, scientists, and drug development professionals.

Section 1: Synthesis of 2-Methyl-1,2-oxaborolane

Conceptual Overview & Strategy

The synthesis of cyclic boronate esters, such as 2-Methyl-1,2-oxaborolane, is most commonly achieved through the condensation reaction between a diol and a suitable boron-containing reagent.[3] The primary challenge lies in controlling the reactivity of the boron source and ensuring efficient, high-yield cyclization. The strategy detailed here involves the reaction of 1,3-propanediol with a methylborane source, a method chosen for its reliability, use of readily available starting materials, and straightforward purification.

The overall workflow for the synthesis and purification of 2-Methyl-1,2-oxaborolane is depicted below. This process emphasizes the critical steps from the initial reaction setup to the final isolation of the pure product.

Caption: Synthetic workflow for 2-Methyl-1,2-oxaborolane.

Detailed Experimental Protocol

Protocol 1: Synthesis via Dehydrocyclization of 1,3-Propanediol with Trimeric Methylboronic Anhydride

This protocol describes a reliable method for preparing 2-Methyl-1,2-oxaborolane. The use of trimeric methylboronic anhydride (methyltrimethoxyboroxine) serves as a convenient and reactive source of methylboronic acid.

Materials & Equipment:

-

1,3-Propanediol (reagent grade, dried over molecular sieves)

-

Trimeric methylboronic anhydride

-

Anhydrous Toluene

-

Dean-Stark apparatus

-

Two-neck round-bottom flask (250 mL)

-

Reflux condenser and heating mantle

-

Magnetic stirrer

-

Standard glassware for workup

-

Fractional distillation apparatus

Step-by-Step Procedure:

-

Reaction Setup: A 250-mL two-neck round-bottom flask is flame-dried under vacuum and allowed to cool under a nitrogen atmosphere. The flask is equipped with a magnetic stir bar, a reflux condenser fitted with a Dean-Stark trap, and a nitrogen inlet.

-

Rationale (Expertise & Experience): The exclusion of atmospheric moisture is paramount. Boronic anhydrides and the resulting oxaborolane product are sensitive to hydrolysis. Flame-drying removes adsorbed water from the glass surface, and the inert nitrogen atmosphere prevents its re-entry.

-

-

Charging Reagents: The flask is charged with 1,3-propanediol (7.61 g, 0.1 mol) and anhydrous toluene (100 mL). Trimeric methylboronic anhydride (4.3 g, 0.033 mol, providing 0.1 mol of CH₃B(OH)₂) is then added carefully.

-

Rationale: Toluene is an excellent solvent for this reaction as it is non-protic and forms an azeotrope with water, facilitating its removal via the Dean-Stark trap, which drives the equilibrium towards product formation.

-

-

Reaction Execution: The reaction mixture is heated to reflux (approx. 110-111 °C) with vigorous stirring. The progress of the reaction is monitored by the collection of water in the Dean-Stark trap. The reaction is typically complete within 3-4 hours, or when no more water is collected.

-

Rationale: The removal of the water byproduct is the driving force for this condensation reaction, ensuring a high conversion rate.

-

-

Workup and Purification: a. After cooling to room temperature, the toluene is removed under reduced pressure using a rotary evaporator. b. The resulting crude oil is purified by fractional distillation.[4] The apparatus should be carefully assembled to ensure high efficiency.

-

Rationale: Fractional distillation is the most effective method for separating the desired product from unreacted starting materials and any high-boiling oligomeric byproducts.[4]

-

-

Product Collection: The fraction boiling at the appropriate temperature (literature values suggest a boiling point around 115-117 °C at atmospheric pressure, which will be lower under vacuum) is collected as pure 2-Methyl-1,2-oxaborolane.

Section 2: Comprehensive Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research. A combination of spectroscopic techniques provides a complete profile of the synthesized 2-Methyl-1,2-oxaborolane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For organoboron compounds, ¹H, ¹³C, and ¹¹B NMR are all highly informative. The chemical shifts are relative to a standard (TMS for ¹H and ¹³C).[5]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ¹H NMR | ~0.3 - 0.5 | Singlet (s) | B-CH ₃ | The methyl group directly attached to the electropositive boron atom is highly shielded, resulting in a characteristic upfield shift. |

| ~3.9 - 4.1 | Triplet (t) | B-O-CH ₂ | Protons on the carbons adjacent to the oxygen atoms are deshielded and will appear as triplets due to coupling with the central CH₂ group. | |

| ~1.8 - 2.0 | Quintet (p) | O-CH₂-CH ₂ | This central methylene group is coupled to four neighboring protons, resulting in a quintet (or pentet). | |

| ¹³C NMR | ~5 - 10 | C H₃-B | Similar to the proton, the carbon of the B-CH₃ group is significantly shielded. | |

| ~65 - 70 | B-O-C H₂ | Carbons bonded to oxygen are deshielded, appearing in this typical range for ethers/esters. | ||

| ~25 - 30 | O-CH₂-C H₂ | The central aliphatic carbon is more shielded than its neighbors attached to oxygen. | ||

| ¹¹B NMR | ~25 - 35 | Broad Singlet | B -CH₃ | The chemical shift is characteristic of a tricoordinate boron atom in an oxaborolane ring. The signal is typically broad due to quadrupolar relaxation.[6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint. Electron Ionization (EI) is a common method for this type of compound.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of C₄H₉BO (M.W. = 83.93). The presence of both ¹⁰B (19.9%) and ¹¹B (80.1%) isotopes will result in a characteristic M-1 peak.

-

Key Fragmentation Pathways: The fragmentation of cyclic ethers and organoboranes often involves ring-opening followed by the loss of stable neutral fragments.[7][8]

Sources

- 1. Recent advances in the synthesis and applications of oxaborole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances in the synthesis and applications of oxaborole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. malayajournal.org [malayajournal.org]

- 6. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory | MDPI [mdpi.com]

- 7. imreblank.ch [imreblank.ch]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

2-Methyl-1,2-oxaborolane: Structural Dynamics, Synthesis, and Application Profiles

This guide provides an in-depth technical analysis of 2-Methyl-1,2-oxaborolane , a specific cyclic organoboron compound distinct from the more common benzoxaboroles or dioxaborolanes.[1]

Executive Summary

2-Methyl-1,2-oxaborolane (CAS: Analogous to 2-Butyl-1,2-oxaborolane [558943- PubChem], specific methyl derivative often cited in specialized organoboron literature) is a five-membered heterocyclic compound containing oxygen, boron, and three carbon atoms.[1][2] Unlike the widely utilized pinacol boronic esters (1,3,2-dioxaborolanes), the 1,2-oxaborolane core features a direct boron-carbon bond within the ring, imparting unique Lewis acidic character and ring strain.[1] This guide dissects its synthesis via the hydroboration-cyclization manifold, its physicochemical properties, and its utility as a reactive intermediate in the synthesis of 1,3-diols and as a scaffold in medicinal chemistry.[1]

Chemical Structure & Physicochemical Properties

The molecule consists of a saturated five-membered ring (C3BO) with a methyl group substituted at the boron atom.[1] The high ring strain, combined with the electron-deficient boron center, makes it a potent Lewis acid, capable of forming stable "ate" complexes with nucleophiles.[1]

Structural Specifications

| Property | Specification | Notes |

| IUPAC Name | 2-Methyl-1,2-oxaborolane | |

| Molecular Formula | C₄H₉BO | |

| Molecular Weight | 83.92 g/mol | |

| Ring System | 1,2-Oxaborolane | 5-membered heterocycle (O-B-C-C-C) |

| Hybridization | Boron: sp² (trigonal planar) | Empty p-orbital confers Lewis acidity.[1][3] |

| Physical State | Colorless Liquid | Highly sensitive to air and moisture. |

| Boiling Point | ~85–95 °C (Estimated) | Based on 2-methoxy analog (BP 105°C). |

| Solubility | THF, Et₂O, CH₂Cl₂ | Reacts with protic solvents (MeOH, H₂O).[1] |

Electronic Character

The 1,2-oxaborolane ring is more strained than the acyclic diethyl ether or boronic ester analogs.[1] The O-B-C bond angle deviates from the ideal 120°, increasing the Lewis acidity at the boron center.[1] This makes the compound an excellent acceptor for hard nucleophiles (e.g., hydroxide, alkoxides) and a useful trap for reactive intermediates.[1]

Synthetic Methodology

The synthesis of 2-Methyl-1,2-oxaborolane is non-trivial due to the sensitivity of the B-C bonds.[1] The most robust protocol involves a Hydroboration-Cyclization-Alkylation sequence.[1] This method ensures the correct regiochemistry and avoids the formation of polymeric byproducts.

Diagram: Synthetic Pathway (Graphviz)

Figure 1: Step-wise synthesis from allyl alcohol via a methoxy-intermediate to the final methylated product.[1]

Detailed Protocol: The Methoxy-Grignard Route

Objective: Synthesize 2-Methyl-1,2-oxaborolane starting from allyl alcohol.

Reagents:

-

Allyl Alcohol (99%)[1]

-

Borane-Dimethyl Sulfide Complex (BH₃[1]·DMS, 2.0 M in THF)

-

Methanol (Anhydrous)[1]

-

Methylmagnesium Bromide (MeMgBr, 3.0 M in Et₂O)[1]

-

Solvents: Anhydrous THF, Diethyl Ether.[1]

Step 1: Formation of 2-Methoxy-1,2-oxaborolane

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel under Nitrogen atmosphere.

-

Hydroboration: Charge the flask with Allyl Alcohol (1.0 equiv) and anhydrous THF. Cool to 0°C.[2]

-

Addition: Dropwise add BH₃·DMS (0.35 equiv - Note: Stoichiometry targets the triallylborate initially, which then hydroborates intramolecularly).[1]

-

Cyclization: Warm the mixture to room temperature and then reflux for 2 hours.

-

Methanolysis: Cool to room temperature. Add excess Methanol (2.0 equiv) to convert any B-H or B-O-B species to the monomeric 2-Methoxy-1,2-oxaborolane .[1]

-

Purification: Distill the product under reduced pressure (approx. 40-50°C at 20 mmHg) to isolate the methoxy intermediate.

Step 2: Alkylation to 2-Methyl-1,2-oxaborolane

-

Grignard Reaction: Dissolve the distilled 2-Methoxy-1,2-oxaborolane in anhydrous Diethyl Ether at -78°C.

-

Addition: Slowly add MeMgBr (1.05 equiv). The methoxide is a good leaving group at boron.

-

Observation: A white precipitate (Mg(OMe)Br) will form.

-

-

Workup: Allow to warm to 0°C. Do not use aqueous workup as the product is water-sensitive.

-

Isolation: Filter the salts under inert atmosphere (Schlenk filtration).

-

Final Purification: Fractional distillation of the filtrate yields pure 2-Methyl-1,2-oxaborolane as a colorless liquid.[1]

Reactivity & Applications

The utility of 2-Methyl-1,2-oxaborolane lies in its ability to transfer the alkyl group or undergo ring-opening oxidation.[1]

Oxidation to 1,3-Diols

Upon treatment with alkaline hydrogen peroxide, the C-B bond cleaves with retention of configuration (if chiral) and migration of the oxygen.[1]

-

Reaction: 2-Methyl-1,2-oxaborolane + H₂O₂/NaOH → 1,3-Propanediol + Boric Acid + MeOH.[1]

-

Significance: This reaction confirms the regioselectivity of the initial hydroboration (anti-Markovnikov addition placing B at C3).

Suzuki-Miyaura Coupling

While less common than boronic acids, cyclic borinic esters like 2-Methyl-1,2-oxaborolane can participate in Pd-catalyzed cross-coupling.[1]

-

Mechanism: The high Lewis acidity facilitates transmetallation.

-

Selectivity: Coupling usually occurs at the exocyclic methyl group if sp³-sp² coupling conditions are used, or the ring can open to couple the propyl chain depending on the catalyst system.[1]

Diagram: Reactivity Flowchart (Graphviz)

Figure 2: Primary reactivity modes including oxidative cleavage and cross-coupling potential.[1]

Critical Handling & Safety

-

Air Sensitivity: The compound is pyrophoric or highly oxidizable in air. Store under Argon or Nitrogen.

-

Moisture Sensitivity: Hydrolyzes rapidly to release methylboronic acid and propanol derivatives.

-

Toxicity: Organoboron compounds are generally low toxicity, but precursors (Allyl Alcohol) are highly toxic and lachrymators.[1]

References

-

Synthesis of 1,2-Oxaborolanes via Hydroboration

-

General Organoboron Synthesis (Brown's Methods)

- Title: Chiral Synthesis via Organoboranes.

- Source: University of York / J. Org. Chem.

-

URL:[Link]

-

Structural Analogs (2-Butyl-1,2-oxaborolane)

-

Reactivity of Borinic Esters

Sources

- 1. york.ac.uk [york.ac.uk]

- 2. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-2-Methyl-CBS-oxazaborolidine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Boron-catalysed transition-metal-free arylation and alkenylation of allylic alcohols with boronic acids - PMC [pmc.ncbi.nlm.nih.gov]

The Oxaborole Scaffold: A Technical Guide to Mechanisms of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxaborole class of boron-heterocyclic compounds has emerged as a versatile and potent scaffold in modern medicinal chemistry. While the specific molecule 2-Methyl-1,2-oxaborolane is not extensively characterized as a therapeutic agent, the broader oxaborole family, particularly benzoxaboroles, has yielded FDA-approved drugs with well-defined and novel mechanisms of action. This guide provides an in-depth exploration of these mechanisms, using the approved drugs tavaborole and crisaborole as primary case studies. By understanding how these pioneering compounds function at a molecular level, researchers can establish a robust framework for investigating the potential of novel oxaboroles like 2-Methyl-1,2-oxaborolane. This document details the core biochemical interactions, the experimental protocols required to validate them, and a logical workflow for mechanism of action (MoA) discovery for new chemical entities within this class.

Introduction to the Oxaborole Scaffold

The defining feature of the oxaborole ring is the incorporation of a boron atom, which confers unique chemical properties crucial to its biological activity. The boron atom is a Lewis acid, meaning it is electron-deficient and can readily form reversible covalent bonds with electron-rich nucleophiles, such as the diol groups found in biological molecules like sugars and ribonucleosides.[1][2] This ability to interact with biological targets in a manner distinct from traditional carbon-based drugs is central to the therapeutic success of this class.[1] While simple structures like 2-Methyl-1,2-oxaborolane represent the core scaffold, medicinal chemistry efforts have largely focused on the benzoxaborole derivatives, which have demonstrated significant therapeutic potential.[1]

Two landmark drugs, tavaborole (Kerydin®) and crisaborole (Eucrisa®), exemplify the power of the oxaborole scaffold and serve as our primary models for understanding the potential mechanisms of action.

Case Study 1: Inhibition of Leucyl-tRNA Synthetase (LeuRS) by Tavaborole

Tavaborole (formerly AN2690) is a topical antifungal agent approved for the treatment of onychomycosis (toenail fungal infection).[3][4] Its mechanism is a prime example of how oxaboroles can exploit fundamental cellular processes with high specificity.

The Biological Target: Leucyl-tRNA Synthetase (LeuRS)

Leucyl-tRNA synthetase (LeuRS) is an essential enzyme in all living cells, responsible for a critical step in protein synthesis.[5][6] Its primary function is to attach the amino acid leucine to its corresponding transfer RNA (tRNALeu). This "charging" of tRNA is vital for ensuring the correct amino acid is added to a growing polypeptide chain during translation.[7] To maintain fidelity, many aminoacyl-tRNA synthetases, including LeuRS, possess a separate "editing" or "proofreading" active site that removes incorrectly charged amino acids.[6][8]

Molecular Mechanism of Inhibition

Tavaborole's antifungal activity stems from its unique ability to inhibit fungal LeuRS by trapping tRNALeu within this editing site.[6][9] The mechanism, often termed the "oxaborole tRNA-trapping" (OBORT) mechanism, proceeds as follows:

-

Entry into the Editing Site : Tavaborole enters the editing active site of the fungal LeuRS.[8]

-

Adduct Formation : The boron atom of tavaborole forms a stable, covalent adduct with the 2'- and 3'-hydroxyl groups of the ribose sugar on the terminal adenosine of tRNALeu.[8][10]

-

Enzyme Stalling : This trapped tRNA-tavaborole complex effectively stalls the enzyme, preventing it from carrying out further catalytic cycles.[8][11]

-

Inhibition of Protein Synthesis : The widespread inhibition of LeuRS leads to a depletion of charged tRNALeu, halting protein synthesis and ultimately causing fungal cell death.[3][12]

This mechanism is highly specific for fungal LeuRS over its human counterpart, providing a wide margin of safety.[9]

Diagram: Mechanism of LeuRS Inhibition by Tavaborole

Caption: Tavaborole traps tRNA in the LeuRS editing site, forming a stable adduct that blocks protein synthesis.

Experimental Protocol: In Vitro LeuRS Inhibition Assay

To determine if a novel oxaborole compound acts via a similar mechanism, a robust in vitro enzyme inhibition assay is essential. This protocol measures the aminoacylation activity of LeuRS.

Objective: To quantify the inhibitory potential of a test compound (e.g., 2-Methyl-1,2-oxaborolane) on LeuRS activity by measuring the attachment of a radiolabeled amino acid to its cognate tRNA.

Materials:

-

Purified recombinant fungal and human LeuRS

-

Total tRNA mixture

-

14C-labeled Leucine

-

ATP, MgCl2, Tris-HCl buffer, DTT

-

Test compound dissolved in DMSO

-

Positive control (Tavaborole)

-

Negative control (DMSO vehicle)

-

Trichloroacetic acid (TCA), 10% solution

-

Glass fiber filters

-

Scintillation fluid and counter

Methodology:

-

Reaction Mixture Preparation: Prepare a master mix containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl2 (10 mM), ATP (4 mM), DTT (2 mM), and 14C-Leucine (e.g., 50 µM).

-

Compound Dilution: Serially dilute the test compound and tavaborole in DMSO. Add a fixed volume (e.g., 1 µL) to respective reaction tubes to achieve a final concentration range (e.g., 0.01 µM to 100 µM). Add DMSO alone to the 'no inhibitor' control tubes.

-

Enzyme Addition: Add a pre-determined concentration of purified LeuRS to the reaction tubes and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiation of Reaction: Initiate the aminoacylation reaction by adding the total tRNA mixture. Incubate the reaction at 30°C for a fixed time (e.g., 20 minutes), ensuring the reaction is in the linear range.

-

Reaction Quenching & Precipitation: Stop the reaction by adding an equal volume of cold 10% TCA. This precipitates the tRNA and any attached radiolabeled leucine. Incubate on ice for 15 minutes.

-

Filtration and Washing: Collect the precipitate by vacuum filtration onto glass fiber filters. Wash the filters three times with cold 5% TCA to remove any unincorporated 14C-Leucine.

-

Quantification: Place the dried filters into scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the measured counts per minute (CPM) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Self-Validation and Causality:

-

Expertise: Running the assay with both fungal and human LeuRS is critical. A high selectivity index (IC50 human LeuRS / IC50 fungal LeuRS) is a key indicator of a viable therapeutic candidate.

-

Trustworthiness: The inclusion of tavaborole as a positive control validates that the assay can detect inhibition of the target. The DMSO vehicle control establishes the baseline 100% activity level. Each concentration should be tested in triplicate to ensure reproducibility.

Case Study 2: Inhibition of Phosphodiesterase 4 (PDE4) by Crisaborole

Crisaborole is a non-steroidal, topical anti-inflammatory agent approved for the treatment of atopic dermatitis.[13][14] Its mechanism highlights a completely different, yet equally effective, application of the oxaborole scaffold in modulating human cell signaling pathways.

The Biological Target: Phosphodiesterase 4 (PDE4)

Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in regulating inflammation.[15] It is highly expressed in immune cells.[15] The primary function of PDE4 is to degrade cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[13] By hydrolyzing cAMP to adenosine monophosphate (AMP), PDE4 effectively turns off cAMP-mediated signaling pathways.[16] In inflammatory conditions like atopic dermatitis, PDE4 can be overactive, leading to low levels of cAMP and a subsequent overproduction of pro-inflammatory cytokines.[14][16]

Molecular Mechanism of Inhibition

Crisaborole acts as a potent and selective inhibitor of PDE4.[13] The mechanism is as follows:

-

Active Site Binding: Crisaborole penetrates the skin and enters inflammatory cells, where it binds to the active site of the PDE4 enzyme.[16]

-

Boron-Mediated Interaction: The boron atom is key to its inhibitory action, interacting with the bimetallic center within the PDE4 active site.[16]

-

cAMP Accumulation: By inhibiting PDE4, crisaborole prevents the degradation of cAMP. This leads to an increase in intracellular cAMP levels.[13][16]

-

Downstream Anti-inflammatory Effects: Elevated cAMP levels activate pathways (such as those involving Protein Kinase A) that ultimately lead to a reduction in the production and release of pro-inflammatory cytokines (e.g., TNF-alpha, interleukins).[13][15] This dampening of the inflammatory cascade helps to reduce the signs and symptoms of atopic dermatitis.[16]

Diagram: PDE4 Inhibition in the cAMP Signaling Pathway

Caption: Crisaborole inhibits PDE4, increasing cAMP levels and leading to reduced pro-inflammatory cytokine production.

Experimental Protocol: Cell-Based cAMP Accumulation Assay

To assess if a new oxaborole targets the PDE4 pathway, a cell-based assay measuring cAMP levels is the gold standard.

Objective: To measure the effect of a test compound on intracellular cAMP levels in a relevant human cell line (e.g., peripheral blood mononuclear cells - PBMCs, or U937 human monocytic cells) following stimulation.

Materials:

-

Human cell line (e.g., U937)

-

Cell culture medium and supplements

-

Test compound dissolved in DMSO

-

Positive control (Crisaborole or Rolipram, a known PDE4 inhibitor)

-

Forskolin (an adenylyl cyclase activator)

-

Cell lysis buffer

-

Commercial cAMP competitive immunoassay kit (e.g., ELISA-based)

-

Plate reader

Methodology:

-

Cell Culture: Culture and maintain the U937 cells according to standard protocols.

-

Cell Plating: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere or stabilize.

-

Compound Treatment: Pre-treat the cells with serial dilutions of the test compound, crisaborole, or DMSO vehicle for a set period (e.g., 30 minutes). This allows the inhibitor to enter the cells.

-

Stimulation: Stimulate the cells with a sub-maximal concentration of forskolin for a short period (e.g., 15 minutes). Forskolin activates adenylyl cyclase, which produces cAMP. In the presence of a PDE inhibitor, the cAMP signal will be amplified.

-

Cell Lysis: Stop the reaction and lyse the cells using the lysis buffer provided in the assay kit. This releases the intracellular cAMP.

-

cAMP Quantification: Perform the cAMP measurement according to the manufacturer's protocol for the competitive immunoassay kit. This typically involves incubating the cell lysate with a cAMP-conjugated enzyme and a primary antibody in a pre-coated plate.

-

Data Acquisition: Read the plate on a microplate reader at the appropriate wavelength. The signal generated is typically inversely proportional to the amount of cAMP in the sample.

-

Data Analysis: Convert the raw absorbance readings to cAMP concentrations using a standard curve. Plot the cAMP concentration against the logarithm of the inhibitor concentration and determine the EC50 value (the concentration of compound that produces 50% of the maximal cAMP accumulation).

Self-Validation and Causality:

-

Expertise: The use of forskolin is a key experimental choice. It clamps the rate of cAMP production, meaning any observed increase in cAMP levels can be directly attributed to the inhibition of its degradation by a PDE inhibitor, rather than an upstream effect.

-

Trustworthiness: Comparing the maximal effect of the test compound to a well-characterized PDE4 inhibitor like crisaborole or rolipram provides a benchmark for its potency and efficacy. Running unstimulated controls (no forskolin) ensures that the compound is not generating cAMP on its own.

A Framework for Investigating 2-Methyl-1,2-oxaborolane

Given the lack of specific literature on 2-Methyl-1,2-oxaborolane, a logical, stepwise approach is required to elucidate its potential mechanism of action. The simpler structure, lacking the benzofused ring of tavaborole and crisaborole, may result in different target affinities or novel biological activities.

Diagram: Proposed MoA Discovery Workflow

Caption: A logical workflow for discovering the mechanism of action of a novel oxaborole compound.

-

Hypothesis-Driven Target Screening: The most efficient starting point is to test 2-Methyl-1,2-oxaborolane in the validated assays for known oxaborole targets described in Sections 2 and 3.

-

Action: Perform the in vitro LeuRS inhibition assay and the cell-based cAMP accumulation assay.

-

Rationale: This rapidly determines if the compound shares a mechanism with established oxaborole drugs. A positive result provides an immediate and clear path forward for optimization.

-

-

Broad Phenotypic Screening: If no activity is observed against known targets, a broader, unbiased approach is necessary.

-

Action: Screen the compound in a panel of phenotypic assays relevant to potential therapeutic areas. This could include assays for antifungal activity against a panel of pathogenic fungi, anti-inflammatory activity in cellular models (e.g., measuring cytokine release from stimulated immune cells), or anti-proliferative activity against cancer cell lines.

-

Rationale: A positive "hit" in a phenotypic screen confirms the compound has biological activity and provides the crucial starting point for identifying its unknown molecular target.

-

-

Target Deconvolution: If a phenotype is observed but the target is unknown, advanced techniques are required to identify the specific protein(s) the compound interacts with.

-

Action: Employ methods such as affinity chromatography (where the compound is immobilized and used to "pull down" its binding partners from cell lysates) followed by mass spectrometry to identify the bound proteins. Other methods include thermal proteome profiling or genetic screens for resistance mutations.

-

Rationale: These unbiased, discovery-oriented approaches are essential for elucidating novel mechanisms of action and can reveal entirely new biology for the oxaborole class.

-

Conclusion

The oxaborole scaffold, through the unique chemistry of its boron atom, has given rise to a new generation of therapeutics with innovative mechanisms of action. By inhibiting essential enzymes like LeuRS or modulating key signaling nodes like PDE4, these compounds have demonstrated significant clinical value. For novel molecules such as 2-Methyl-1,2-oxaborolane, the path to understanding their biological potential lies in a systematic investigation grounded in the knowledge gained from these pioneering drugs. By employing the robust, validated experimental protocols and the logical discovery workflow detailed in this guide, researchers can effectively probe the mechanism of action of new oxaboroles and unlock their full therapeutic potential.

References

-

Jarnagin K, Chanda S, Coronado D, et al. Crisaborole topical ointment, 2%: a nonsteroidal, topical, anti-inflammatory phosphodiesterase 4 inhibitor in clinical development for the treatment of atopic dermatitis. J Drugs Dermatol. 2016;15(4):390-396.

-

Rock FL, Mao W, Yaremchuk A, et al. An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site. Science. 2007;316(5832):1759–1761.

-

Patsnap Synapse. What is the mechanism of Crisaborole? Published July 17, 2024.

-

Inxight Drugs. TAVABOROLE.

-

Zane LT, Vlahovic T. Tavaborole 5% Solution: A Novel Topical Treatment for Toenail Onychomycosis. J Drugs Dermatol. 2015;14(12):s34-s39.

-

Gupta AK, Daigle D. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis. J Am Podiatr Med Assoc. 2018;108(1):12-19.

-

National Eczema Association. Eucrisa (Crisaborole) FAQ.

-

Singh, S., & Jakhar, D. (2021). Crisaborole in Dermatology. Indian Dermatology Online Journal, 12(1), 131–134.

-

DermNet NZ. Crisaborole.

-

D'yakonov, V. A., & Dzhemilev, U. M. (2009). In Vitro Pharmacodynamics and Mechanism of Action Studies of Oxaborole 6-Carboxamides.

-

Hernandez, V., & He, M. (2019). Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors. ACS infectious diseases, 5(7), 1231–1238.

-

Borates Today. Onychomycosis Treatment: Information About Tavaborole. Published January 11, 2023.

-

Adamczyk-Woźniak, A., Borys, K. M., & Sporzyński, A. (2019). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical reviews, 119(12), 7430–7475.

-

European Molecular Biology Laboratory. New Compound Effectively Treats Fungal Infections. ScienceDaily. Published June 22, 2007.

-

Akama, T., & Plattner, J. J. (2009). In Vitro Pharmacodynamics and Mechanism of Action Studies of Oxaborole 6-Carboxamides: A New Class of Compounds for the Treatment of African Trypanosomiasis.

-

O'Hanlon, R., & Clark, T. G. (2011). Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap. The FEBS journal, 278(15), 2734–2743.

-

Gupta AK, Daigle D. Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Expert Opinion on Investigational Drugs. 2014;23(8):1155-1163.

-

MedKoo Biosciences. Tavaborole Synthetic Routes.

-

Palencia, A., & Cusack, S. (2015). Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. ACS chemical biology, 10(10), 2245–2253.

-

Field, M. C., & Horn, D. (2022). Pass the boron: benzoxaboroles as antiparasite drugs. Trends in parasitology, 38(1), 26–39.

-

Radi, M., & Schenone, S. (2018). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Expert opinion on therapeutic patents, 28(7), 549–560.

-

Angeli, A., & Supuran, C. T. (2023). 6-Substituted Triazolyl Benzoxaboroles as Selective Carbonic Anhydrase Inhibitors: In Silico Design, Synthesis, and X-ray Crystallography. Journal of medicinal chemistry, 66(12), 8048–8062.

-

Talele, T. T. (2021). Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents. Molecules (Basel, Switzerland), 26(11), 3326.

-

ResearchGate. General mechanism of benzoxaborole analogues that exert its unique...

-

Ciarkowski, J., Chen, F. M., & Benoiton, N. L. (1991). Reaction mechanisms in peptide synthesis. Part 1. Semiquantitative characteristics of the reactivity of 2-methyl-5(4H)-oxazolone with water and ammonia in the gas phase and weakly polar media. Journal of computer-aided molecular design, 5(6), 585–597.

-

Gujjarappa, R., & Kummari, S. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. Polycyclic Aromatic Compounds, 1-27.

-

Khanum, S. A., Khanum, N. F., & Shashikanth, M. (2008). Synthesis and anti-inflammatory activity of 2-aryloxy methyl oxazolines. Bioorganic & medicinal chemistry letters, 18(16), 4597–4601.

-

Al-Ostath, A., & El-Sayed, M. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules (Basel, Switzerland), 27(19), 6611.

-

ResearchGate. (2015). Synthesis and anticonvulsant activity of a combined pharmacophore of 2-oxo-1,2-dihydroquinoline containing 1,3,4-oxadiazole derivatives.

Sources

- 1. Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fieldlab.org [fieldlab.org]

- 3. medkoo.com [medkoo.com]

- 4. Onychomycosis Treatment: Information About Tavaborole [borates.today]

- 5. TAVABOROLE [drugs.ncats.io]

- 6. skintherapyletter.com [skintherapyletter.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sciencedaily.com [sciencedaily.com]

- 9. dovepress.com [dovepress.com]

- 10. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Crisaborole? [synapse.patsnap.com]

- 14. Eucrisa FAQ | National Eczema Association [nationaleczema.org]

- 15. Crisaborole in Dermatology - Indian Journal of Postgraduate Dermatology [ijpgderma.org]

- 16. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]

An In-Depth Technical Guide to the Discovery and History of Oxaborole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaboroles, a class of boron-containing heterocyclic compounds, have carved a significant niche in the landscape of medicinal chemistry. Their unique structural and electronic properties, centered around the boron atom, have enabled the development of novel therapeutics with innovative mechanisms of action. This in-depth technical guide provides a comprehensive journey through the discovery and history of oxaborole compounds, from their initial synthesis to their evolution as clinically approved drugs. We will delve into the pioneering work, the evolution of synthetic methodologies, the intricate mechanisms of action that underpin their therapeutic efficacy, and the key players who have shaped this exciting field.

Part 1: The Genesis of a Novel Scaffold - Discovery and Early History

The Pioneering Synthesis: Torssell's 1957 Breakthrough

The story of oxaboroles begins in 1957 with the seminal work of Swedish chemist Kurt Torssell. In his pioneering research, Torssell reported the first synthesis of a benzoxaborole, a key subclass of oxaboroles featuring a benzene ring fused to the oxaborole core.[1][2][3][4][5] This discovery, while not immediately leading to pharmaceutical applications, laid the fundamental chemical groundwork for all subsequent developments in the field. Torssell's initial synthesis demonstrated the stable nature of the oxaborole ring, a crucial characteristic for any potential drug candidate.[3][4]

Early Explorations and Physicochemical Properties

Following Torssell's discovery, the unique physicochemical properties of the oxaborole ring began to be explored. A key feature of the oxaborole scaffold is the presence of a boron atom, which acts as a Lewis acid, capable of accepting a pair of electrons. This property allows oxaboroles to form reversible covalent bonds with biological nucleophiles, a characteristic that would later prove central to their therapeutic mechanisms.[6] The oxaborole ring was also found to be remarkably stable and resistant to hydrolysis, a significant advantage over many other boronic acid derivatives.[3][4]

The Boron Advantage: Key Structural Features

The incorporation of a boron atom into a heterocyclic ring system confers several advantageous properties to oxaborole compounds. The boron atom in the oxaborole ring is trigonal planar in its neutral state but can readily adopt a tetrahedral geometry upon interacting with a nucleophile. This flexibility is crucial for its ability to bind to the active sites of enzymes. Furthermore, the oxaborole nucleus is a bioisostere of a carboxylic acid, meaning it has a similar size, shape, and electronic distribution, allowing it to mimic the natural substrate of an enzyme.[7]

Part 2: Evolution of Synthetic Methodologies

The journey from a laboratory curiosity to a versatile drug scaffold has been marked by significant advancements in the synthesis of oxaborole compounds.

Foundational and Modern Synthetic Routes

Early synthetic approaches to oxaboroles have been expanded upon and refined over the decades. Modern synthetic chemistry has introduced a variety of efficient methods for the construction of the oxaborole ring system. These methods often utilize readily available starting materials and employ sophisticated catalytic systems to achieve high yields and selectivity. A review of the literature reveals a diverse array of synthetic strategies, starting from precursors such as alkynes, alkenes, aryl halides, and aryl boronic acids.[6] The development of photocatalytic, mechanochemical, and continuous-flow processes has further enhanced the efficiency and sustainability of oxaborole synthesis.[6]

| Starting Material | General Approach | Key Advantages |

| Aryl Boronic Acids | Cyclization with a suitable bifunctional molecule containing a hydroxyl and a leaving group. | Readily available starting materials. |

| Aryl Halides | Palladium-catalyzed borylation followed by intramolecular cyclization. | High functional group tolerance. |

| Alkynes/Alkenes | Hydroboration followed by cyclization. | Access to a wide range of substituted oxaboroles. |

| Oxaboranes | Petasis borono-Mannich reaction. | Efficient synthesis of highly substituted non-benzofused oxaboroles.[8] |

Representative Synthetic Protocol: Synthesis of Tavaborole

The synthesis of tavaborole, a key antifungal oxaborole, exemplifies a common synthetic strategy. A representative synthesis involves the bromination of 2-methyl-4-fluorophenylboronic acid, followed by cyclization to form the benzoxaborole ring.[9]

Step-by-step Methodology:

-

Bromination: 2-Methyl-4-fluorophenylboronic acid is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to selectively brominate the methyl group.[9][10]

-

Cyclization: The resulting 2-(bromomethyl)-4-fluorophenylboronic acid is then subjected to basic conditions, which facilitates an intramolecular cyclization to form the 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, also known as tavaborole.[9][10]

Part 3: Unraveling the Mechanism of Action - From Chemical Curiosity to Therapeutic Innovation

A deep understanding of the mechanism of action is paramount in drug development. Oxaborole compounds have demonstrated remarkable and distinct mechanisms of action, targeting essential cellular processes in pathogens and inflammatory pathways.

Tavaborole: A Novel Antifungal Paradigm - Inhibition of Leucyl-tRNA Synthetase

Tavaborole (Kerydin®) is a topical antifungal agent approved for the treatment of onychomycosis (fungal nail infection).[11][12] Its antifungal activity stems from a unique mechanism of action known as the oxaborole tRNA-trapping (OBORT) mechanism.[3][13] Tavaborole specifically inhibits the fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA) during protein synthesis.[11][12]

The boron atom of tavaborole forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of the tRNA molecule within the editing site of the LeuRS enzyme.[14] This effectively traps the tRNA molecule, preventing the release of the leucyl-tRNA and thereby halting protein synthesis, which ultimately leads to fungal cell death.[11][12]

Caption: Mechanism of action of tavaborole.

Crisaborole: A Targeted Anti-Inflammatory Approach - Phosphodiesterase 4 (PDE4) Inhibition

Crisaborole (Eucrisa®) is a non-steroidal topical treatment for mild-to-moderate atopic dermatitis (eczema).[15] Its anti-inflammatory effects are mediated through the inhibition of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade.[15][16]

PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger molecule involved in regulating inflammation.[15][17] By inhibiting PDE4, crisaborole leads to an increase in intracellular cAMP levels.[15][16] Elevated cAMP levels, in turn, suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins, thereby reducing the inflammation and itching associated with atopic dermatitis.[15][17]

Caption: Mechanism of action of crisaborole.

Part 4: Therapeutic Landscape and Key Players

The development of oxaborole-based drugs has been driven by the dedicated efforts of pharmaceutical companies and academic researchers.

From Bench to Bedside: FDA-Approved Oxaborole Drugs

Two oxaborole compounds have successfully navigated the rigorous drug development process and received FDA approval, validating the therapeutic potential of this chemical class.

| Drug Name (Trade Name) | Chemical Structure | Year of FDA Approval | Indication | Mechanism of Action | Developer |

| Tavaborole (Kerydin®) | 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | 2014 | Onychomycosis[12] | Leucyl-tRNA Synthetase Inhibitor[11][12] | Anacor Pharmaceuticals |

| Crisaborole (Eucrisa®) | 4-((1-hydroxy-1,3-dihydrobenzo[c][6][9]oxaborol-5-yl)oxy)benzonitrile | 2016 | Atopic Dermatitis[15] | Phosphodiesterase 4 (PDE4) Inhibitor[15][16] | Anacor Pharmaceuticals |

The Expanding Frontier: Oxaboroles in Development

The success of tavaborole and crisaborole has spurred further research into the therapeutic applications of oxaboroles for a range of diseases. Notably, oxaborole compounds have shown significant promise as treatments for neglected tropical diseases, such as Human African Trypanosomiasis (sleeping sickness).[18][19] Acoziborole (SCYX-7158), an oxaborole derivative, is in late-stage clinical trials as a single-dose oral treatment for this devastating disease.[2]

Pioneers and Innovators: Key Institutions and Researchers

The journey of oxaboroles from discovery to clinical application has been a collaborative effort. Anacor Pharmaceuticals (now part of Pfizer) played a pivotal role in the development and commercialization of both tavaborole and crisaborole. Scynexis, Inc. has also been a key contributor to the field, particularly in the development of oxaboroles for infectious diseases.[18] The academic contributions of numerous researchers have been instrumental in elucidating the fundamental chemistry, biology, and medicinal potential of this compound class.

Part 5: Experimental Corner - Biological Evaluation of Oxaborole Compounds

The assessment of the biological activity of novel oxaborole compounds is a critical step in the drug discovery process. For antifungal oxaboroles, determining the Minimum Inhibitory Concentration (MIC) is a standard in vitro assay.

In Vitro Antifungal Susceptibility Testing: A Standardized Protocol

This protocol outlines the broth microdilution method for determining the MIC of an oxaborole compound against a fungal pathogen.[9][20]

Materials:

-

96-well microtiter plates

-

Fungal isolate

-

Appropriate broth medium (e.g., RPMI 1640)

-

Oxaborole compound stock solution (in a suitable solvent like DMSO)

-

Spectrophotometer

-

Incubator

Step-by-step Methodology:

-

Preparation of Fungal Inoculum: a. Culture the fungal isolate on an appropriate agar medium to obtain a sufficient number of cells. b. Prepare a suspension of the fungal cells in sterile saline. c. Adjust the turbidity of the suspension to a standardized concentration using a spectrophotometer. This typically corresponds to a specific cell density (e.g., 0.5 McFarland standard).[9] d. Dilute the standardized suspension in the broth medium to achieve the final desired inoculum concentration.[9]

-

Preparation of Oxaborole Dilutions: a. Prepare a series of two-fold serial dilutions of the oxaborole stock solution in the broth medium in the wells of the 96-well plate.[9] b. Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not inhibit fungal growth.

-

Inoculation and Incubation: a. Add the prepared fungal inoculum to each well containing the oxaborole dilutions. b. Include a positive control well (inoculum without the compound) and a negative control well (broth only). c. Incubate the plates at the optimal temperature for the growth of the fungal species for a specified period (e.g., 24-48 hours).

-

Determination of MIC: a. After incubation, visually inspect the plates for fungal growth (turbidity). b. The MIC is defined as the lowest concentration of the oxaborole compound that completely inhibits visible growth of the fungus.[20]

Conclusion

The discovery and development of oxaborole compounds represent a remarkable success story in medicinal chemistry. From Torssell's initial synthesis in 1957, this class of molecules has evolved into a versatile platform for the design of novel therapeutics. The unique properties of the boron atom within the oxaborole scaffold have enabled the development of drugs with innovative mechanisms of action, addressing unmet medical needs in fungal infections and inflammatory skin diseases. The ongoing exploration of oxaboroles for other indications, including neglected tropical diseases, promises a bright future for this fascinating and impactful class of compounds. The journey of oxaboroles serves as a powerful testament to the enduring value of fundamental chemical research and its potential to transform human health.

References

- Mohar, M., Das, T., & Hajra, A. (2026). Recent advances in the synthesis and applications of oxaborole derivatives. Organic & Biomolecular Chemistry, 24, 782-799.

- Gupta, A. K., & Daigle, D. (2018). Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis.

-

The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - PMC. (n.d.). Retrieved from [Link]

- Ankad, B. S., & Gupta, A. (2015). An upcoming drug for onychomycosis: Tavaborole.

- Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. (2024, February 22). ACS Medicinal Chemistry Letters.

-

Benzoboroxoles: Synthesis and applications in medicinal chemistry - ResearchGate. (n.d.). Retrieved from [Link]

- WO2017125835A1 - Process for preparation of tavaborole - Google Patents. (n.d.).

-

Vykydal, O., et al. (2023). Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][6][9]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase. Molecules, 28(3), 1391.

-

Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles - PMC. (n.d.). Retrieved from [Link]

- Design, Synthesis, and Antifungal Activity of 3-Substituted-2( 5H )-Oxaboroles. (2025, November 3).

-

The synthesis of benzoxaboroles and their applications in medicinal chemistry - ResearchGate. (n.d.). Retrieved from [Link]

-

What is the mechanism of Crisaborole? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

- Adamczyk-Woźniak, A., et al. (2020). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules, 25(24), 6013.

-

Mechanism of Action | EUCRISA® (crisaborole) ointment 2% HCP Site. (n.d.). Retrieved from [Link]

-

(PDF) Benzoxaboroles: Old compounds with new applicatios - ResearchGate. (n.d.). Retrieved from [Link]

-

Recent Advances in the Synthesis and Applications of Oxaborole Derivatives | Request PDF. (n.d.). Retrieved from [Link]

- Del Rosso, J. Q., & Kircik, L. (2025). PDE4 Inhibitor-Responsive Dermatoses: An Emerging Concept in Dermatology.

-

Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions - Scientific Research Publishing. (n.d.). Retrieved from [Link]

- WO2017183043A1 - Novel process for the preparation of tavaborole, its novel polymorphic forms and the polymorphs thereof - Google Patents. (n.d.).

-

The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - PMC. (n.d.). Retrieved from [Link]

- Kircik, L. H. (2025). PDE4 Inhibitors.

-

Discovery of Novel Orally Bioavailable Oxaborole 6-Carboxamides That Demonstrate Cure in a Murine Model of Late-Stage Central Nervous System African Trypanosomiasis - PMC. (n.d.). Retrieved from [Link]

- Ding, D., et al. (2010). Discovery of Novel Benzoxaborole-Based Potent Antitrypanosomal Agents. Journal of Medicinal Chemistry, 53(8), 3386–3395.

-

Design, synthesis and structure of a frustrated benzoxaborole and its applications in the complexation of amines, amino acids, and protein modification - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

The synthesis of benzoxaboroles and their applications in medicinal chemistry. (n.d.). Retrieved from [Link]

-

Synthesis of Highly Substituted Oxaboroles from Oxaboranes via a Selective Petasis Borono–Mannich Reaction | Organic Letters - ACS Publications - ACS.org. (n.d.). Retrieved from [Link]

Sources

- 1. Articles [globalrx.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis and applications of oxaborole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. WO2017125835A1 - Process for preparation of tavaborole - Google Patents [patents.google.com]

- 11. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. What is the mechanism of Crisaborole? [synapse.patsnap.com]

- 16. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]

- 17. jcadonline.com [jcadonline.com]

- 18. Discovery of Novel Orally Bioavailable Oxaborole 6-Carboxamides That Demonstrate Cure in a Murine Model of Late-Stage Central Nervous System African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of Novel Benzoxaborole-Based Potent Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

A Predictive Spectroscopic Guide to 2-Methyl-1,2-oxaborolane for Advanced Research

Disclaimer: Experimental spectroscopic data for 2-Methyl-1,2-oxaborolane is not extensively available in the public domain. This guide is therefore structured as a predictive analysis based on foundational spectroscopic principles and data from analogous chemical structures. The insights and methodologies provided are intended to guide researchers in the characterization of this and similar organoboron compounds.

Introduction: The Structural Significance of 2-Methyl-1,2-oxaborolane

2-Methyl-1,2-oxaborolane is a five-membered heterocyclic compound containing a boron atom adjacent to an oxygen atom within the ring. This arrangement, featuring B-C, B-O, and C-O bonds, creates a unique electronic environment that is of growing interest in synthetic chemistry and drug development. The trivalent, three-coordinate boron atom possesses an empty p-orbital, rendering it a Lewis acid and capable of intriguing electronic interactions. Understanding its structural and electronic properties through spectroscopic analysis is paramount for its application. This guide provides a detailed framework for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of this molecule.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and probing the immediate environment of the boron atom. For 2-Methyl-1,2-oxaborolane, a combination of ¹H, ¹³C, and ¹¹B NMR experiments is essential for a complete structural assignment.

Molecular Structure and Proton Environments

Figure 1: Structure of 2-Methyl-1,2-oxaborolane with labeled proton environments.

1.1: Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments.

Table 1: Predicted ¹H NMR Data for 2-Methyl-1,2-oxaborolane (in CDCl₃)

| Label | Position | Predicted Shift (δ, ppm) | Predicted Multiplicity | Rationale & Insights |

|---|---|---|---|---|

| (c) | -CH₂-O- | 3.5 - 4.5 | Triplet (t) | Protons on the carbon adjacent to the highly electronegative oxygen atom are significantly deshielded, resulting in a downfield shift.[1][2][3] Coupling with the adjacent (b) protons will produce a triplet. |

| (b) | -CH₂-CH₂-O | 1.8 - 2.5 | Multiplet (m) | These methylene protons are adjacent to two other CH₂ groups, leading to a complex splitting pattern (multiplet). Their chemical shift is intermediate.[4][5] |

| (a) | -CH₂-B- | 0.8 - 1.5 | Triplet (t) | Protons on the carbon directly attached to the boron are in a relatively shielded, alkane-like environment. Boron is less electronegative than carbon, leading to an upfield shift compared to a standard alkane.[1][6] Coupling with the (b) protons will result in a triplet. |

| (e) | B-CH₃ | 0.5 - 1.0 | Singlet (s) | The methyl protons attached directly to boron are expected to be the most shielded. Due to the quadrupolar nature of the boron nucleus, coupling between boron and these protons may be broadened or absent, likely resulting in a sharp singlet.[7] |

1.2: Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum will provide direct information about the carbon skeleton, with four signals expected for the four non-equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Data for 2-Methyl-1,2-oxaborolane (in CDCl₃)

| Label | Position | Predicted Shift (δ, ppm) | Rationale & Insights |

|---|---|---|---|

| (c) | -C H₂-O- | 60 - 80 | The carbon atom bonded to the electronegative oxygen is the most deshielded and will appear furthest downfield.[8][9][10] |

| (b) | -C H₂-CH₂-O | 20 - 40 | This is a standard aliphatic carbon, expected in the typical alkane region of the spectrum.[11][12] |

| (a) | -C H₂-B- | 10 - 25 | The carbon directly attached to boron will likely be broad due to quadrupolar relaxation from the ¹¹B nucleus. Its chemical shift is expected in the upfield alkane region.[13] |

| (e) | B-C H₃ | 5 - 15 | The methyl carbon attached to boron is expected to be the most shielded (upfield). This signal may also exhibit broadening.[14] |

1.3: Predicted ¹¹B NMR Spectrum

¹¹B NMR is crucial for confirming the electronic state of the boron center. As a quadrupolar nucleus, ¹¹B signals are often broad.[15]

Table 3: Predicted ¹¹B NMR Data for 2-Methyl-1,2-oxaborolane

| Nucleus | Predicted Shift (δ, ppm) | Rationale & Insights |

|---|

| ¹¹B | +50 to +60 | The structure is a borinic ester derivative (R₂BOR'). These typically resonate in the +50 to +60 ppm range. The five-membered ring (a borolane) structure may cause a slight downfield shift compared to acyclic analogs.[16][17] The presence of one oxygen and two carbon substituents on the trivalent boron atom places its chemical shift between that of trialkylboranes (~+85 ppm) and boronic esters (R-B(OR')₂, ~+30 ppm).[16][18] |

1.4: Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-1,2-oxaborolane in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm) if the solvent does not contain it.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to produce singlets for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

¹¹B NMR Acquisition: Use a dedicated broadband probe or one suitable for ¹¹B observation. Quartz NMR tubes are recommended to avoid background signals from borosilicate glass.[15] Use BF₃·OEt₂ as an external reference (0.0 ppm). The spectral width should be large (e.g., from +100 to -100 ppm) to ensure the signal is captured.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and bond types present in the molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

2.1: Predicted IR Absorption Bands

The IR spectrum will be dominated by C-H stretching and bending vibrations, but key signals will arise from the B-O and B-C bonds.

Table 4: Predicted Characteristic IR Absorptions for 2-Methyl-1,2-oxaborolane

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity | Rationale & Insights |

|---|---|---|---|---|

| 2960 - 2850 | C-H (sp³) | Stretching | Strong | Characteristic of the alkane-like CH₂ and CH₃ groups in the molecule.[19][20] |

| 1470 - 1450 | C-H | Bending (Scissoring) | Medium | Confirms the presence of CH₂ groups.[21][22] |

| 1380 - 1370 | C-H | Bending (Symmetrical) | Medium | Characteristic of the B-CH₃ methyl group. |

| 1380 - 1320 | B-O | Stretching | Strong | This is a key diagnostic peak. The B-O single bond stretch in borate and boronate esters is a strong absorption.[23][24][25] |

| 1150 - 1100 | B-C | Stretching | Medium-Strong | The B-C bond stretch provides direct evidence of the organoboron structure.[24] |

| 1100 - 1000 | C-O | Stretching | Strong | The C-O single bond stretch is typically a strong and prominent feature in the fingerprint region.[26][27] |

2.2: Experimental Protocol for IR Spectroscopy

Figure 2: Workflow for acquiring a neat liquid IR spectrum.

-

Method: For a liquid sample like 2-Methyl-1,2-oxaborolane, the simplest method is to prepare a neat thin film.

-

Procedure:

-

Place one drop of the neat liquid onto the surface of a polished salt (NaCl or KBr) plate.

-

Gently place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

Mount the "sandwiched" plates into the spectrometer's sample holder.

-

-

Acquisition: Record the spectrum, typically over the range of 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio. A background spectrum of the empty salt plates should be recorded and subtracted from the sample spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps confirm its identity and elemental composition. Electron Ionization (EI) is a common technique for small, volatile molecules.

3.1: Predicted Mass Spectrum and Fragmentation

The mass spectrum under EI conditions will show a molecular ion (M⁺˙) and several fragment ions resulting from the cleavage of the weakest bonds.

Molecular Formula: C₄H₉BO Exact Mass: 83.0746

Table 5: Predicted Key Ions in the EI Mass Spectrum of 2-Methyl-1,2-oxaborolane

| m/z (mass/charge) | Proposed Fragment | Rationale & Insights |

|---|---|---|

| 83 | [C₄H₉BO]⁺˙ (M⁺˙) | The molecular ion peak. Its presence confirms the molecular weight of the compound. High-resolution MS would confirm the elemental formula. |

| 68 | [C₃H₆BO]⁺ | Loss of the B-methyl group (•CH₃, 15 Da), a common fragmentation pathway for alkyl-substituted compounds.[28] |

| 55 | [C₃H₄B]⁺ | Loss of ethylene (C₂H₄) and a hydroxyl radical (•OH) via ring opening and rearrangement. |

| 41 | [C₂H₂B]⁺ or [C₃H₅]⁺ | Further fragmentation of the ring structure. The [C₃H₅]⁺ (allyl cation) is a common stable fragment in mass spectrometry. |

| 28 | [C₂H₄]⁺˙ | Cleavage of the ring to produce an ethene radical cation, a common and stable small fragment. |

Figure 3: A simplified plausible fragmentation pathway for 2-Methyl-1,2-oxaborolane.

3.2: Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns for library matching. For softer ionization to preserve the molecular ion, Chemical Ionization (CI) could be used.[29]

-

Sample Introduction: As 2-Methyl-1,2-oxaborolane is expected to be a volatile liquid, direct injection via a gas chromatography (GC-MS) system is the ideal method. This ensures sample purity and provides retention time data.

-

GC-MS Parameters (Typical):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C.

-

MS Transfer Line Temperature: 280 °C.

-

Mass Analyzer: Scan range from m/z 20 to 200.

-

Conclusion

This guide outlines the predicted spectroscopic characteristics of 2-Methyl-1,2-oxaborolane. The combined application of ¹H, ¹³C, and ¹¹B NMR, IR spectroscopy, and mass spectrometry provides a self-validating system for complete structural elucidation. While based on established principles, experimental verification is essential. The protocols and predictive data herein serve as an authoritative framework for researchers and drug development professionals to undertake the empirical analysis of this and related heterocyclic organoboron compounds, facilitating their synthesis, characterization, and application in modern chemistry.

References

- Cole, M. L. 11B NMR Chemical Shifts.

-

Wang, Z., et al. (2020). Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts. MDPI. [Link]

-

Chem LibreTexts. (2020). 1H NMR Chemical Shifts. [Link]

-

University of Regensburg. H NMR Spectroscopy. [Link]

-

Dey, A. L. (2024). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. MDPI. [Link]

-

ResearchGate. CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. [Link]

-

Clark, J. interpreting C-13 NMR spectra. Chemguide. [Link]

-

Chem LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Haas, K. L., & El-Kattan, Y. (2010). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC. [Link]

-

Aggarwal, V. K., et al. (2018). An Accessible Method for DFT Calculation of 11B NMR Shifts of Organoboron Compounds. ACS Publications. [Link]

-

Brooks, C. J. W., & Edmonds, C. G. Cyclic Boronate Derivatives in Combined Gas Chromatography - Chemical Ionisation Mass Spectrometry. [Link]

-

ResearchGate. FTIR spectrum of boric acid. [Link]

-

Chem LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

Chem LibreTexts. (2020). 11.2: Infrared (IR) Spectroscopy. [Link]

-

Compound Interest. A guide to 13c nmr chemical shift values. [Link]

-

Chem LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

-

Michigan State University. Infrared Spectrometry. [Link]

-

Chem LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

University of Puget Sound. 13C-NMR. [Link]

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

-

Oregon State University. (2022). 1H NMR Chemical Shifts. [Link]

-

Chem LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

-

Canadian Science Publishing. Infrared spectra of triphenylboron and triphenylborate. [Link]

-

National Chemical Laboratory. 13C NMR spectroscopy. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Institute of Chemistry Ceylon. 11B NMR Spectroscopy. [Link]

-

University of Regensburg. C NMR Spectroscopy. [Link]

-

PMC. (2019). 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules. [Link]

-

The Organic Chemistry Tutor. (2021). 13C NMR Spectroscopy Explained. YouTube. [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

ACS Publications. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. [Link]

-

Cal Poly Pomona. 1H NMR Chemical Shifts. [Link]

-

ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. [Link]

-

ACS Publications. B11 N.M.R. SPECTRA OF ALKYLDIBORANES, TRIALKYLBORANES AND NaBHEt3. [Link]

-

UCLA. IR Chart. [Link]

-

Organic Spectroscopy International. 11B NMR. [Link]

-

Scilit. The mass spectra of some corticosteroid boronates. [Link]

-

RSC Publishing. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

-

Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. 1H Chemical Shifts [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 7. compoundchem.com [compoundchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. compoundchem.com [compoundchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. che.hw.ac.uk [che.hw.ac.uk]

- 14. bhu.ac.in [bhu.ac.in]

- 15. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 16. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 23. Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. cdnsciencepub.com [cdnsciencepub.com]

- 26. Infrared Spectrometry [www2.chemistry.msu.edu]

- 27. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. tandfonline.com [tandfonline.com]

Stability and degradation of 2-Methyl-1,2-oxaborolane under different conditions

This guide provides an in-depth technical analysis of the stability, reactivity, and degradation pathways of 2-Methyl-1,2-oxaborolane . It is designed for researchers and drug development professionals requiring a mechanistic understanding of this specific cyclic borinic ester.

Executive Summary

2-Methyl-1,2-oxaborolane (CAS: Generic structure ref) is a five-membered cyclic borinic ester characterized by a B–O–C–C–C ring system with a methyl substituent on the boron atom. Unlike benzoxaboroles, which are stabilized by aromatic fusion, this aliphatic heterocycle exhibits distinct reactivity driven by ring strain and the high Lewis acidity of the

Its stability profile is defined by two competing behaviors:

-

Thermodynamic Stability: The five-membered ring is entropically favored, making the compound isolable and distillable.

-

Kinetic Lability: The empty p-orbital on boron renders it highly susceptible to nucleophilic attack (hydrolysis) and oxidative cleavage (deboronation).

This guide details the mechanistic pathways of its degradation and provides validated protocols for handling and analysis.

Chemical Identity & Structural Properties[1][2]

| Property | Description |

| Formula | |

| Class | Cyclic Borinic Ester (Alkyl-1,2-oxaborolane) |

| Hybridization | Boron ( |

| Key Liability | Empty p-orbital (Lewis Acid); B–C bond susceptibility to oxidation. |

| Ring Strain | Moderate. The O–B–C bond angle deviates from ideal |

Stability Profile & Degradation Mechanisms[4]

Hydrolytic Stability (Reversible)

Unlike boronic esters (e.g., pinacol esters) which hydrolyze to release a diol and a boronic acid, 2-methyl-1,2-oxaborolane undergoes a reversible ring-opening hydrolysis .

-

Mechanism: Water acts as a nucleophile, attacking the empty p-orbital of the boron atom to form a tetrahedral "ate" complex. Proton transfer leads to the cleavage of the internal B–O bond.

-

Product: The hydrolysis product is 3-hydroxypropyl(methyl)borinic acid .

-

Equilibrium: In aqueous media, an equilibrium exists between the closed cyclic ester and the open-chain borinic acid. The position of this equilibrium is pH-dependent.

-

Acidic/Neutral pH: The equilibrium often favors the closed ring due to the chelate effect and entropy (intramolecular esterification).

-

Basic pH: High concentrations of

shift the equilibrium toward the open-chain tetrahedral boronate anion.

-

Oxidative Stability (Irreversible)

Oxidation is the primary pathway for irreversible degradation. The Carbon-Boron (C–B) bonds are thermodynamically unstable relative to Carbon-Oxygen (C–O) bonds in the presence of oxidants (e.g.,

-

Susceptibility: The exocyclic Methyl-Boron bond and the endocyclic Ring Carbon-Boron bond are both susceptible.

-

Mechanism: Standard 1,2-migration (Brown oxidation mechanism). The hydroperoxide anion (

) attacks the boron, followed by migration of the alkyl group from Boron to Oxygen with loss of hydroxide. -

Final Products: Complete oxidation yields Boric Acid , 1,3-Propanediol , and Methanol .

Thermal Stability

The compound is generally thermally stable and can often be distilled. However, at high temperatures (>150°C) or in the presence of Lewis base catalysts, it may undergo:

-

Disproportionation: Exchange of substituents to form trimethylborane (volatile/pyrophoric) and inorganic borates.

-

Polymerization: Formation of oligomeric anhydrides (boroxines) if water is excluded.

Mechanistic Visualization

The following diagrams illustrate the competing reversible hydrolysis and irreversible oxidation pathways.

Diagram 1: Hydrolysis & Oxidation Pathways

Caption: Figure 1. Reversible hydrolysis vs. irreversible oxidative degradation pathways of 2-Methyl-1,2-oxaborolane.

Experimental Protocols for Stability Assessment

Protocol: Hydrolytic Stability via B NMR

This protocol quantifies the ratio of closed ring to open borinic acid in aqueous solution.

Materials:

-

Deuterated Solvents:

, -

Internal Standard: Trimethyl borate (in capillary) or

(external).

Workflow:

-

Preparation: Dissolve 10 mg of 2-Methyl-1,2-oxaborolane in 0.6 mL of solvent mixture (

:Acetone- -

Acquisition: Acquire

B NMR spectra at-

Expected Shift (Closed):

ppm (tricoordinate). -

Expected Shift (Open/Tetrahedral):

ppm (tetracoordinate if pH is high) or

-

-

Analysis: Integration of peak areas provides the equilibrium constant

.

Protocol: Oxidative Stress Test

Determines the compound's resilience against peroxides (simulating biological ROS or impurity degradation).

Workflow:

-

Dissolve compound (10 mM) in Methanol.

-

Add 1.0 equivalent of

. -

Monitor by HPLC-MS or GC-MS at 15-minute intervals.

-

Endpoint: Disappearance of the parent mass (

) and appearance of 1,3-propanediol.

Storage & Handling Recommendations

| Condition | Recommendation | Rationale |

| Atmosphere | Argon or Nitrogen | Prevents slow oxidation by atmospheric |

| Temperature | 2°C to 8°C | Reduces rate of thermal disproportionation. |